Chamaejasmin

Anticancer Cytotoxicity Tubulin

Chamaejasmin (CAS: 69618-96-8), also known as Chamaejasmine or 狼毒素, is a biflavonoid compound naturally isolated from the roots of Stellera chamaejasme L. (Thymelaeaceae).

Molecular Formula C30H22O10
Molecular Weight 542.5 g/mol
CAS No. 69618-96-8
Cat. No. B1198549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChamaejasmin
CAS69618-96-8
Synonymschamaejasmine
dl-chamaejasmine
Molecular FormulaC30H22O10
Molecular Weight542.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O
InChIInChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26-,29+,30+/m1/s1
InChIKeyRNQBLQALVMHBKH-HHGOQMMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chamaejasmin (狼毒素) CAS 69618-96-8 Procurement Guide: Dual-Flavonoid Structure, Purity Standards & Baseline Specifications


Chamaejasmin (CAS: 69618-96-8), also known as Chamaejasmine or 狼毒素, is a biflavonoid compound naturally isolated from the roots of Stellera chamaejasme L. (Thymelaeaceae) . It is a dimer of naringenin, linked via a C-3/C-3'' bond, and exists as a specific stereoisomer with the (2R, 3S, 2''R, 3''S) absolute configuration [1]. Commercially available analytical standards typically specify a purity of ≥95% as determined by HPLC , with a molecular formula of C30H22O10 and a molecular weight of 542.49 g/mol [2]. For research procurement, verifying the compound's stereochemical identity is critical, as the activity of Chamaejasmin is distinct from its other diastereomers.

Chamaejasmin vs. Analogs: Why Structural Similarity Does Not Guarantee Functional Interchangeability for Research


Chamaejasmin belongs to a family of biflavonoids from Stellera chamaejasme that share a common core structure but exhibit divergent biological activities due to subtle differences in stereochemistry and substitution patterns. Direct substitution with a generic 'in-class' compound or even a close diastereomer like isochamaejasmin is not scientifically valid. Studies have shown that the stereochemistry at C-2'' and C-3'' fundamentally alters the compound's ability to modulate key signaling pathways [1]. Furthermore, the presence or absence of a 4-methoxyl group on related biflavones dramatically impacts their cytotoxic potency [2]. Therefore, experimental reproducibility and valid cross-study comparisons depend on the precise sourcing and identification of Chamaejasmin with its specific (2R, 3S, 2''R, 3''S) configuration [3].

Quantitative Head-to-Head Data: Chamaejasmin (CAS 69618-96-8) vs. Taxol, Apigenin, Isochamaejasmin & Sikokianin D


Superior Antiproliferative Activity of Chamaejasmin vs. Paclitaxel (Taxol) in PC-3 Prostate Cancer Cells

In a direct head-to-head comparison using an MTT assay, Chamaejasmin demonstrated a more potent cytotoxic effect against PC-3 prostate cancer cells than the established chemotherapeutic agent Paclitaxel (Taxol) [1].

Anticancer Cytotoxicity Tubulin

Chamaejasmin Demonstrates Broader and More Potent Cytotoxicity than Apigenin Across Multiple Cancer Cell Lines

A comparative study evaluated Chamaejasmin and Apigenin against a panel of five human cancer cell lines. Chamaejasmin exhibited more notable anticancer activity than Apigenin in all tested lines, with the most pronounced effect observed in HEp-2 larynx carcinoma cells [1].

Anticancer Broad-spectrum Apoptosis

Functional Divergence in NF-κB Modulation: Chamaejasmin Does Not Activate NF-κB, Unlike Its Diastereomer Isochamaejasmin

A functional assay screen of four biflavonoids from S. chamaejasme revealed a stark functional divergence based on stereochemistry. While Isochamaejasmin potently induced NF-κB reporter gene expression, its stereoisomers, which include Chamaejasmin, did not induce any detectable activation [1].

Stereoselectivity Signaling Inflammation

Cytotoxic Potency of Chamaejasmin in A549 Lung Cancer Cells is Comparable to Other Potent Biflavones from the Same Plant

A structure-activity relationship (SAR) study of ten biflavones from S. chamaejasme evaluated cytotoxicity in A549 lung cancer cells. While the most potent compound, Sikokianin D, had an IC50 of 0.75 µM, the class of biflavanones (which includes Chamaejasmin) displayed cytotoxic activity, positioning Chamaejasmin as a representative compound with validated in-class potency [1].

Cytotoxicity SAR Natural Products

Chamaejasmin Elicits In Vivo Tumor Suppression via Oral Gavage in a HEp-2 Xenograft Model

The in vivo relevance of Chamaejasmin's anticancer activity was confirmed in a HEp-2 xenograft mouse model. Oral administration of Chamaejasmin (intake through gavage) led to the inactivation of Akt and induction of apoptosis within the tumors [1].

In vivo Xenograft Oral Bioactivity

Mechanistic Specificity: Chamaejasmin Targets β-Tubulin Over α-Tubulin and Activates AMPK/mTOR Signaling

Mechanistic studies reveal Chamaejasmin has a unique dual-targeting profile. It increases the expression of β-tubulin but not α-tubulin, suggesting a specific effect on microtubule dynamics [1]. Concurrently, it is also a known inducer of autophagy and ROS production, and an activator of the AMPK/mTOR signaling pathway .

Mechanism of Action Autophagy Target Specificity

Chamaejasmin (69618-96-8): Evidence-Based Research and Industrial Application Scenarios


Chemical Probe for β-Tubulin and Autophagy Crosstalk Studies

Researchers investigating the interplay between microtubule dynamics and autophagy can utilize Chamaejasmin as a dual-action probe. It is validated to selectively upregulate β-tubulin [1] while simultaneously activating the AMPK/mTOR pathway and inducing autophagy [2]. This makes it an ideal tool for dissecting crosstalk mechanisms that single-target agents (e.g., pure microtubule stabilizers like Taxol) cannot address.

In Vivo Lead Compound for Laryngeal and Cervical Cancer Models

For preclinical oncology studies, Chamaejasmin offers a validated starting point for developing oral therapeutics against specific cancers. Its in vivo efficacy has been demonstrated in a HEp-2 larynx carcinoma xenograft model following oral administration [3], and its potent in vitro activity in cervical cancer (HeLa) models is mediated by PI3K/Akt pathway suppression [4]. This positions it as a more advanced and reproducible lead compared to less-characterized in-class biflavonoids.

High-Purity Analytical Standard for Quality Control of Stellera chamaejasme Extracts

In natural product chemistry and quality control, Chamaejasmin is a critical marker compound. The availability of analytical standards with confirmed purity (≥95% by HPLC) and stereochemical identity is essential for the accurate identification and quantification of this compound in Stellera chamaejasme-derived herbal preparations and extracts [5]. Using a certified standard ensures reproducibility in phytochemical studies.

Tool Compound for Studying Stereospecific Signaling of NF-κB

Chamaejasmin serves as a critical negative control in experiments designed to study stereospecific NF-κB activation. Unlike its diastereomer Isochamaejasmin, which is a potent agonist of NF-κB (EC50 3.23 µM) [6], Chamaejasmin does not induce this pathway. This 'on/off' activity profile, governed solely by stereochemistry, makes the pair a powerful tool set for probing the structural determinants of NF-κB signaling in cancer and inflammation research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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